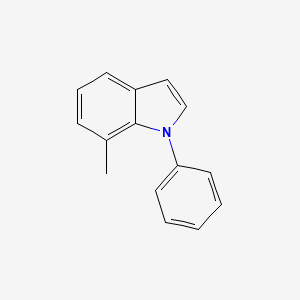

7-Methyl-1-phenyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13N |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

7-methyl-1-phenylindole |

InChI |

InChI=1S/C15H13N/c1-12-6-5-7-13-10-11-16(15(12)13)14-8-3-2-4-9-14/h2-11H,1H3 |

InChI Key |

JPBQAOBCIYRTBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CN2C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Methyl 1 Phenyl 1h Indole

Established Synthetic Routes to the Indole (B1671886) Core

Classic cyclization reactions remain fundamental to indole synthesis, providing robust methods for creating the bicyclic indole core.

Several named reactions are pillars of indole synthesis, each starting from distinct precursors to achieve the desired heterocyclic framework.

Fischer Indole Synthesis : This is arguably the most renowned method for indole synthesis. tandfonline.com It involves the acid-catalyzed thermal cyclization of an arylhydrazone. tandfonline.com To produce the 7-methyl-1-phenyl-1H-indole core, the logical precursors would be N-phenyl-N-(o-tolyl)hydrazine and a suitable aldehyde or ketone. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement and subsequent elimination of ammonia (B1221849) to form the aromatic indole ring. researchgate.netnih.gov

Table 1: Precursors for the Fischer Indole Synthesis of this compound

| Precursor 1 | Precursor 2 | Catalyst | Product |

| N-phenyl-N-(o-tolyl)hydrazine | Acetaldehyde | Brønsted or Lewis Acid | This compound |

Leimgruber-Batcho Method : This two-step process has become a popular alternative to the Fischer synthesis, particularly because the ortho-nitrotoluene starting materials are often readily available. wikipedia.org The synthesis begins with the formation of an enamine from an o-nitrotoluene derivative and a formamide (B127407) acetal (B89532), like N,N-dimethylformamide dimethyl acetal (DMFDMA). wikipedia.orgclockss.org This intermediate is then subjected to reductive cyclization to yield the indole. wikipedia.orgresearchgate.net For the synthesis of an N-unsubstituted 7-methylindole (B51510), one would start with 2,6-dinitrotoluene. However, the classic Leimgruber-Batcho synthesis directly produces indoles that are unsubstituted at the N1 position. clockss.org Therefore, to arrive at this compound, a subsequent N-arylation step would be necessary after the formation of the 7-methylindole core.

Bischler-Napieralski Reaction : While primarily used for synthesizing dihydroisoquinolines, variations of this reaction can be applied to indole-related structures. wikipedia.orgjk-sci.com The reaction involves the acid-catalyzed intramolecular cyclization of β-arylethylamides. wikipedia.org Its direct application to form the this compound core is less common than the Fischer or Leimgruber-Batcho methods and typically requires specialized tryptamine-derived substrates. nih.govnih.gov

Achieving the correct isomer is a critical challenge in indole synthesis, especially when using unsymmetrical precursors.

Regioselectivity : In the context of the Fischer Indole Synthesis, the use of an unsymmetrical ketone can lead to the formation of two different regioisomeric indoles. The outcome is governed by the direction of the initial enamine formation and the subsequent beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. Factors influencing this selectivity include the acidity of the medium, steric hindrance imposed by substituents on the hydrazine (B178648) or the carbonyl compound, and electronic effects. tandfonline.com Computational studies have shown that the formation of one indole regioisomer can be energetically favored over the other, sometimes leading exclusively to a single product. organic-chemistry.org For the synthesis of the 7-methyl isomer, the cyclization must occur at the carbon adjacent to the methyl group of the tolyl ring in the hydrazine precursor.

Table 2: Factors Influencing Regioselectivity in Fischer Indole Synthesis

| Factor | Influence on Product Outcome |

| Acid Catalyst | Can alter the equilibrium between isomeric enehydrazine intermediates, affecting the final product ratio. |

| Steric Hindrance | Bulky groups on the ketone or the arylhydrazine can direct the cyclization away from the more hindered position. |

| Electronic Effects | Electron-donating or withdrawing groups on the aryl ring of the hydrazine can influence the stability of the transition state for the sigmatropic rearrangement. organic-chemistry.org |

Stereoselectivity : While the core indole ring is aromatic and planar, stereoselectivity becomes crucial when chiral centers are present in the precursors, particularly in the synthesis of complex natural products. The stereochemistry of substituents on the ketone precursor in a Fischer synthesis can be transferred to the final indole product.

Novel and Emerging Synthetic Approaches to this compound

Modern synthetic chemistry has introduced powerful catalytic systems and greener methodologies that offer significant advantages over classical methods.

Transition metal catalysis has revolutionized the construction of complex molecules, including N-arylindoles.

Palladium-catalyzed Reactions : Palladium catalysts are exceptionally versatile for forming C-N and C-C bonds. The N-arylation of a pre-formed 7-methylindole core with a phenyl halide (e.g., bromobenzene (B47551) or chlorobenzene) is a highly effective strategy. organic-chemistry.org This transformation, often referred to as a Buchwald-Hartwig amination, typically employs a palladium source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine (B1218219) ligand. nih.govorganic-chemistry.org This method is valued for its high yields and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov

Table 3: Representative Palladium-Catalyzed N-Arylation Systems for Indole Synthesis

| Palladium Source | Ligand | Base | Solvent |

| Pd₂(dba)₃ | Bulky, electron-rich phosphines | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

| Pd(OAc)₂ | Di-tert-butyl(methyl)phosphine | K₃PO₄ | Toluene |

| PdCl₂(dppf) | (dppf) | K₂CO₃, CsF | Dimethoxyethane |

Rhodium-mediated Methodologies : Rhodium catalysts are also effective for constructing indole frameworks. nii.ac.jp Rhodium-catalyzed dehydrogenative coupling reactions can be used to synthesize 7-phenylindole derivatives from 2-(acetylamino)-1,1'-biphenyls and internal alkynes. nii.ac.jp This approach builds the indole ring and introduces the phenyl group in a single, efficient step.

Suzuki Coupling : The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds between an organoboron compound and an organohalide. nih.govorganic-synthesis.commdpi.com To synthesize this compound, one could envision a strategy involving the coupling of a borylated N-phenylindole with a suitable halide at the 7-position or, more commonly, coupling N1-unsubstituted 7-bromo-methylindole with phenylboronic acid, followed by N-phenylation.

In response to growing environmental concerns, chemists are developing more sustainable synthetic methods. beilstein-journals.orgbenthamdirect.com These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. tandfonline.comresearchgate.netbenthamdirect.com

Microwave Irradiation : The use of microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and improve yields. tandfonline.comtandfonline.com This technique has been successfully applied to various indole syntheses, offering an energy-efficient alternative to conventional heating. tandfonline.comtandfonline.com

Solvent-Free Reactions : Performing reactions without a solvent minimizes waste and simplifies purification. beilstein-journals.org Some Fischer indole syntheses have been successfully conducted under solvent-free conditions, for example, by heating the neat reactants with a solid acid catalyst. beilstein-journals.org

Use of Water as a Solvent : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.netbenthamdirect.com Certain indole syntheses, particularly those involving multicomponent reactions, have been adapted to proceed efficiently in aqueous media. tandfonline.com

Table 4: Comparison of Conventional vs. Green Chemistry Approaches for Indole Synthesis

| Parameter | Conventional Approach (e.g., Reflux in Toluene) | Green Approach (e.g., Microwave, Solvent-Free) |

| Energy Consumption | High (prolonged heating) | Low (rapid, targeted heating) tandfonline.com |

| Solvent Use | High (often uses volatile organic compounds) | Minimal to none beilstein-journals.org |

| Reaction Time | Often several hours to days | Typically minutes tandfonline.com |

| Waste Generation | Significant solvent and potential byproduct waste | Reduced due to higher efficiency and less solvent |

Functionalization and Derivatization Strategies at the Indole Nitrogen (N1)

The N1 position of the indole ring is a key site for functionalization, as substituents here can significantly modulate the molecule's electronic and biological properties. rdd.edu.iq For this compound, the most relevant transformation at this position is the introduction of the phenyl group itself.

Strategies for N-arylation are dominated by transition-metal-catalyzed cross-coupling reactions. As discussed in section 2.2.1, palladium-catalyzed Buchwald-Hartwig amination is a premier method for this purpose. organic-chemistry.orgnih.gov It allows for the direct coupling of the N-H bond of 7-methylindole with an aryl halide or triflate. nih.govorganic-chemistry.org The choice of ligand, base, and reaction conditions is crucial for achieving high efficiency and preventing undesired side reactions, such as C-arylation at other positions on the indole ring. organic-chemistry.orgnih.gov Copper-catalyzed Ullmann condensation represents an older but still viable alternative for N-arylation, though it often requires higher reaction temperatures. nih.gov

Table of Mentioned Chemical Compounds

Electrophilic Aromatic Substitution Patterns on the Indole and Phenyl Rings

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of indoles. The high electron density of the pyrrole (B145914) ring makes the indole system significantly more reactive than benzene (B151609). For this compound, substitutions can theoretically occur on the indole nucleus or the N-phenyl ring.

The C3 position of the indole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. This preference is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) through resonance without disrupting the aromaticity of the benzene ring. The 7-methyl group is a weak electron-donating group, which slightly activates the indole ring towards electrophilic attack. Conversely, the N-phenyl group is generally considered to be electron-withdrawing by inductive effect due to the electronegativity of the nitrogen atom, which tends to decrease the nucleophilicity of the indole ring compared to an N-alkyl indole. However, under forcing conditions, the N-phenyl ring can also undergo electrophilic substitution, typically directed to its ortho and para positions.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO), usually at the C3 position of electron-rich heterocycles like indole. The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). For this compound, the formylation is strongly predicted to occur at the C3 position to yield this compound-3-carbaldehyde.

Halogenation: The halogenation of indoles with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is a facile process that also shows a strong preference for the C3 position. Enzymatic halogenation of 7-methylindole has been shown to yield the 3-bromo derivative, highlighting the innate reactivity of this position even in related systems. It is expected that this compound would react similarly to provide the corresponding 3-halo derivatives.

Nitration: Direct nitration of indole with strong acids like nitric acid often leads to polymerization or oxidation. Milder, non-acidic nitrating agents, such as trifluoroacetyl nitrate, are more effective for the regioselective nitration of indoles at the C3 position. Studies on 7-substituted indoles have shown that nitration can proceed smoothly to give the 3-nitro product. Therefore, this compound is expected to undergo nitration at the C3 position under controlled conditions.

The following table summarizes the predicted outcomes for the primary electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagent(s) | Predicted Primary Product | Position of Substitution |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-3-carbaldehyde | C3 (Indole) |

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-7-methyl-1-phenyl-1H-indole | C3 (Indole) |

| Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloro-7-methyl-1-phenyl-1H-indole | C3 (Indole) |

| Nitration | CF₃COONO₂ (Trifluoroacetyl nitrate) | 7-Methyl-3-nitro-1-phenyl-1H-indole | C3 (Indole) |

Oxidation and Reduction Chemistry of this compound

The indole nucleus can undergo both oxidation and reduction, though the reactions often require specific reagents to control the outcome and avoid complex product mixtures.

Oxidation: The oxidation of indoles can affect the pyrrole ring, leading to a variety of products. The specific product depends on the oxidant and reaction conditions. For instance, oxidation can cleave the C2-C3 double bond or introduce oxygenated functional groups. Common products from the oxidation of N-substituted indoles include oxindoles and formamides from ring opening. In the case of this compound, controlled oxidation could potentially yield 7-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one (an oxindole (B195798) derivative). The reaction is sensitive, and stronger oxidizing agents can lead to the degradation of the indole ring system.

Reduction: The indole ring system is relatively resistant to catalytic reduction under conditions that would typically reduce a simple benzene ring. The benzene portion of the indole is more susceptible to reduction than the pyrrole ring. Catalytic hydrogenation using catalysts like platinum or rhodium under forcing conditions (high pressure and temperature) can reduce the carbocyclic ring, which would lead to 4,5,6,7-tetrahydroindole derivatives. Chemical reduction, for example using a Birch reduction (dissolving metal in liquid ammonia), would also be expected to reduce the benzene portion of the indole nucleus. The N-phenyl group is generally stable to these reduction conditions.

The following table outlines the expected products from representative oxidation and reduction reactions.

| Reaction Type | Reagent(s) | Predicted Product Class |

|---|---|---|

| Controlled Oxidation | e.g., m-CPBA, Dimethyldioxirane | Oxindole derivatives (e.g., 7-Methyl-1-phenyl-1,3-dihydro-2H-indol-2-one) |

| Catalytic Hydrogenation (Forcing) | H₂, Rh/C or PtO₂, high pressure/temp | Tetrahydroindole derivatives (reduction of the benzene ring) |

| Birch Reduction | Na, liquid NH₃, EtOH | Dihydroindole derivatives (reduction of the benzene ring) |

Reaction Mechanisms and Kinetic Studies of Key Transformations

The mechanism of electrophilic aromatic substitution on the indole ring is a well-studied, two-step process.

Formation of the Sigma Complex (Arenium Ion): The first and rate-determining step involves the attack of the π-electron system of the indole ring on the electrophile (E⁺). Attack at the C3 position yields a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the C2 atom and the nitrogen atom, which is a key stabilizing feature.

Deprotonation: In the second, faster step, a base removes the proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding the final substituted product.

The kinetics of these transformations are influenced by the electronic nature of the substituents.

7-Methyl Group: As an electron-donating group (via hyperconjugation and weak inductive effect), the methyl group at the C7 position increases the electron density of the indole ring system. This enhances the nucleophilicity of the C3 position, thereby increasing the rate of electrophilic attack compared to unsubstituted 1-phenyl-1H-indole.

While specific kinetic data for this compound are not extensively documented in the literature, the qualitative effects of the substituents on the reaction mechanism and rate are predictable based on established principles of physical organic chemistry.

Advanced Structural Elucidation and Conformational Analysis of 7 Methyl 1 Phenyl 1h Indole

High-Resolution Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods are indispensable for a comprehensive understanding of the molecule's structural and electronic intricacies.

While one-dimensional (1D) ¹H and ¹³C NMR are fundamental for basic structural verification, two-dimensional (2D) NMR techniques are employed for unambiguous assignment of all proton and carbon signals and to establish through-bond and through-space connectivities.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings within the phenyl and indole (B1671886) ring systems. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) would definitively link each proton to its directly attached carbon atom. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly crucial, revealing long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show correlations between the N-phenyl protons and the C2 and C7a carbons of the indole core, confirming the N1-substitution pattern. Similarly, correlations from the C7-methyl protons to the C6, C7, and C7a carbons would verify the methyl group's position. libretexts.org

Solid-State NMR (SSNMR): In the solid state, where molecular tumbling is restricted, SSNMR can provide valuable insights into the molecule's conformation and packing in the crystal lattice. Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments would yield high-resolution ¹³C spectra, where chemical shift differences could distinguish between molecules in different crystallographic environments. Furthermore, techniques like dipolar coupling measurements can provide information on internuclear distances, helping to define the dihedral angle between the phenyl and indole rings in the solid phase.

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons on the indole and phenyl rings (approx. 7.0-7.8 ppm), a singlet for the C7-methyl group (approx. 2.5 ppm), and distinct signals for the H2 and H3 protons on the pyrrole (B145914) ring. chemicalbook.com |

| ¹³C NMR | Signals for all 15 carbon atoms, including the methyl carbon (approx. 20 ppm) and aromatic carbons (approx. 110-140 ppm). rsc.org |

| COSY | Cross-peaks showing coupling between adjacent protons on the indole C4-C5-C6 system and within the phenyl ring. |

| HSQC | Correlation of each aromatic and methyl proton signal with its directly attached carbon signal. |

| HMBC | Key correlations: N-phenyl protons to C2/C7a; C7-methyl protons to C6/C7/C7a; H6 to C4/C7a. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is dominated by absorptions corresponding to the aromatic rings and the methyl group. Key C-H stretching vibrations for the aromatic rings are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of characteristic bands in the 1450-1610 cm⁻¹ region. researchgate.netscialert.net Out-of-plane C-H bending vibrations provide information on the substitution pattern of the rings. Notably, unlike unsubstituted or N-H indoles, this compound will lack the characteristic N-H stretching band typically found around 3400 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring breathing modes are often strong in the Raman spectrum. This technique is also sensitive to molecular conformation; subtle shifts in vibrational frequencies can occur with changes in the dihedral angle between the phenyl and indole rings, offering a method to study conformational preferences in different environments. nih.govmdpi.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2870 | FT-IR, Raman |

| Aromatic C=C Stretch | 1610 - 1450 | FT-IR, Raman |

| C-H In-Plane Bend | 1300 - 1000 | FT-IR |

| C-H Out-of-Plane Bend | 900 - 675 | FT-IR |

These techniques investigate the electronic transitions within the molecule, which are highly sensitive to the conjugated π-system of the indole and phenyl rings.

UV-Vis Spectroscopy: The indole chromophore typically displays two distinct absorption bands, termed ¹Lₐ and ¹Lₑ. nih.govresearchgate.net The ¹Lₑ band is sharp and structured, while the ¹Lₐ band is broader and more sensitive to the solvent environment. Substitution with the N-phenyl and C7-methyl groups is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted indole due to the extension of the π-conjugated system and hyperconjugation effects. nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict the electronic transitions and compare them with the experimental spectrum, aiding in the assignment of the observed bands. dergipark.org.trnih.gov

Fluorescence Spectroscopy: Upon excitation, indole derivatives are known to fluoresce. The position of the emission maximum (λₘₐₓ) and the quantum yield are strongly influenced by the nature and position of substituents as well as the polarity of the solvent. nih.govresearchgate.net The N-phenyl group is expected to significantly impact the fluorescence properties. Comparing the absorption and fluorescence excitation spectra can help confirm that the absorbing and emitting species are the same.

| Parameter | Typical Range/Observation |

|---|---|

| Absorption Maxima (λₘₐₓ) | ~260-290 nm (¹Lₑ band), ~270-310 nm (¹Lₐ band), subject to shifts from substitution. nih.gov |

| Molar Absorptivity (ε) | Typically 10³ - 10⁴ L mol⁻¹ cm⁻¹. |

| Fluorescence Emission Maxima | Typically >310 nm, sensitive to solvent polarity (solvatochromic shifts). researchgate.netresearchgate.net |

X-ray Crystallography and Single-Crystal Diffraction for Molecular Geometry

These studies reveal that the indole ring system itself is nearly planar. A key structural feature is the dihedral angle between the plane of the indole ring system and the plane of the N1-phenyl ring. In related compounds, this angle is significant, typically ranging from 46° to 65°. nih.govresearchgate.net This non-planar conformation arises from steric hindrance between the phenyl ring and the indole core, particularly the hydrogen atom at the C2 position. For this compound, steric repulsion between the ortho-hydrogens of the phenyl ring and the C7-methyl group would further influence this angle, making a twisted conformation highly probable. X-ray analysis would precisely define this angle, as well as all bond lengths and bond angles within the molecule.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Dihedral Angle (Indole/Phenyl) | 46.09 (5)° |

| Indole Ring Planarity | Nearly planar (dihedral angle between 5- and 6-membered rings is 1.19 (5)°) |

Conformational Dynamics and Rotational Barriers of the Phenyl Substituent

The primary conformational flexibility in this compound arises from the rotation of the phenyl group around the N1-C(phenyl) single bond. This rotation is not free but is hindered by a rotational energy barrier. nih.gov The barrier height is determined by steric interactions between the ortho-hydrogens of the phenyl ring and the adjacent C2-hydrogen and C7-methyl group on the indole core.

The presence of the methyl group at the C7 position creates a more sterically crowded environment compared to an unsubstituted indole, which likely results in a higher rotational barrier. nih.gov This barrier dictates the rate of interconversion between different rotational conformers (rotamers) at a given temperature. The minimum energy conformation will correspond to a specific dihedral angle that minimizes these steric clashes.

Computational chemistry, specifically using methods like Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of this rotation. mdpi.com By systematically rotating the phenyl group and calculating the energy at each step, the low-energy conformers and the transition states that separate them can be identified, allowing for a quantitative estimation of the rotational barrier. mdpi.com

Tautomerism and Isomeric Forms (if applicable)

Tautomerism, which involves the migration of a proton, is not applicable to the core structure of this compound. The indole nitrogen (N1) is substituted with a phenyl group, meaning there is no labile N-H proton available to participate in tautomeric equilibria, which is a characteristic feature of unsubstituted indole.

The only relevant isomeric forms for this compound are conformational isomers, specifically the rotamers resulting from the hindered rotation of the N1-phenyl group as described in the previous section. These are not distinct compounds that can be isolated under normal conditions but rather different spatial arrangements of the same molecule that can interconvert by overcoming the rotational energy barrier.

Theoretical and Computational Chemistry of 7 Methyl 1 Phenyl 1h Indole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine properties like orbital energies and charge distribution, which are crucial for understanding chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. cuny.edu

For 7-Methyl-1-phenyl-1H-indole, the electronic properties are expected to be modulated by the substituents on the indole (B1671886) core. The methyl group at the 7-position is a weak electron-donating group, which would slightly raise the HOMO energy level, thereby increasing its nucleophilicity compared to the unsubstituted indole. The phenyl group at the 1-position can act as an electron-withdrawing group through inductive effects but can also participate in π-conjugation, influencing both HOMO and LUMO levels.

While specific calculations for this compound are not published, data from related indole derivatives illustrate these principles. For example, a study on indole-based Schiff bases calculated HOMO-LUMO energy gaps to understand electronic stability and reactivity across a series of derivatives. mdpi.com Similarly, computational studies on the parent indole molecule provide a baseline for its electronic properties. acs.org The analysis of these frontier orbitals is essential for predicting how the molecule will interact in chemical reactions. rsc.org

| Property | Value (eV) | Reference Compound |

| HOMO Energy | -5.6 to -6.2 | Indole Derivatives mdpi.com |

| LUMO Energy | -1.0 to -1.5 | Indole Derivatives mdpi.com |

| HOMO-LUMO Gap | 4.5 to 5.2 | Indole Derivatives mdpi.com |

| First Ionization Energy (correlates to HOMO) | 7.9 | Indole acs.org |

Note: The data presented is representative of substituted indole derivatives and the parent indole compound to illustrate the typical energy ranges investigated in FMO analysis. The exact values for this compound would require specific calculation.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. rsc.orgrsc.org It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. nih.gov Red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net

For this compound, the MEP surface would be expected to show the most negative potential localized around the π-system of the indole ring, particularly the C2-C3 bond, which is a known site of electrophilic attack in indoles. The nitrogen atom's lone pair contribution is somewhat delocalized into the ring system and influenced by the attached phenyl group. The phenyl and methyl hydrogens would exhibit a positive potential. Such MEP maps are crucial for understanding non-covalent interactions and identifying sites for hydrogen bonding. researchgate.netcornell.edu Studies on various indole derivatives confirm that MEP analysis effectively identifies the reactive sites for electrophilic and nucleophilic interactions. mdpi.comresearchgate.net

Density Functional Theory (DFT) Studies on Conformational Preferences and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the properties of medium-sized organic molecules. nih.gov

Conformational analysis using DFT is essential for understanding the three-dimensional structure of flexible molecules. For this compound, the primary degree of rotational freedom is the torsion angle around the N1-C(phenyl) single bond. DFT calculations can determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformer(s) and the energy barriers between them. nih.govresearchgate.net In the most stable conformation, steric hindrance between the phenyl ring and the methyl group at the 7-position would be minimized. Studies on structurally similar N-arylsulfonyl indoles have used DFT to investigate rotational barriers and have shown that multiple conformers can exist, often with V-shaped structures where the planes of the two aromatic systems are significantly angled relative to each other. nih.gov

Vibrational analysis via DFT calculates the harmonic vibrational frequencies of a molecule, which can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net These calculations are vital for assigning spectral bands to specific molecular motions (stretching, bending, etc.). rsc.orgrsc.org Numerous DFT studies have successfully calculated the vibrational spectrum of the parent indole molecule, providing a complete assignment of its fundamental vibrations. researchgate.netrsc.orgsioc-journal.cnresearchgate.net For this compound, the calculated spectrum would be expected to show characteristic peaks for the indole core, modified by additional modes corresponding to the methyl and phenyl substituents.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Indole) | Experimental Frequency (cm⁻¹) (Indole) | Expected Influence of Substituents on this compound |

| N-H Stretch | ~3530 | ~3526 | Mode absent; replaced by modes associated with the N-Phenyl bond. |

| Aromatic C-H Stretch | 3100-3200 | 3000-3100 | Additional C-H stretching modes from the phenyl group. |

| Indole Ring Breathing | 1350-1460 | 1340-1450 | Frequencies shifted due to the electronic and mass effects of substituents. |

| C-H out-of-plane bend | 700-900 | 740-880 | Additional bending modes from phenyl and methyl groups. |

Note: Frequency data is for the parent indole molecule, as reported in DFT studies. researchgate.netrsc.org The table illustrates how these known frequencies provide a basis for interpreting the spectrum of a substituted derivative.

Molecular Dynamics (MD) Simulations for Solvent Interactions and Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into dynamic processes and interactions with the surrounding environment, such as a solvent. mdpi.com For a molecule like this compound, MD simulations can be used to study how solvent molecules (e.g., water, ethanol) arrange themselves around the solute and how these interactions influence its conformation and behavior. nih.govacs.org

Studies on indole in aqueous solution have used MD simulations to investigate the structure of the hydration shell and the dynamics of solvent relaxation. nih.govaip.org These simulations show that water molecules form specific hydrogen-bonding patterns with the indole N-H group (which would be absent in this compound) and organize around the hydrophobic aromatic surface. nih.gov MD simulations are particularly powerful for studying the dynamics of processes that occur on the femtosecond to nanosecond timescale, such as the solvent reorganization that follows electronic excitation. acs.orgaip.org

Computational Prediction of Spectroscopic Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict electronic absorption spectra (UV-Vis). mdpi.com These calculations provide information about the energies of electronic transitions from the ground state to various excited states and the probability of these transitions (oscillator strengths).

For indole and its derivatives, the UV spectrum is characterized by two overlapping π → π* transitions, labeled Lₐ and Lₑ. nih.gov DFT calculations have been successfully employed to predict the excitation energies and spectra for indole and azaindoles. mdpi.comresearchgate.net For this compound, the presence of the methyl and phenyl substituents would be expected to cause a shift in the absorption bands (a bathochromic or red shift) compared to unsubstituted indole, due to the extension of the conjugated π-system and the electronic effects of the groups. TD-DFT calculations could precisely predict the energies of these transitions and help interpret experimental spectra. dntb.gov.ua

Reaction Pathway Elucidation and Transition State Calculations

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. cuny.edu By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. acs.org The calculated energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.

While specific reaction pathways for this compound have not been published, this methodology is routinely applied to understand reactions involving the indole scaffold. For example, DFT modeling has been used to investigate the mechanism of indole synthesis via cyclization reactions, helping to explain regioselectivity and the influence of substituents. researchgate.netmdpi.com Such calculations could be applied to this compound to study its reactivity in, for example, electrophilic aromatic substitution, predicting the most likely site of reaction and the associated energy barriers. beilstein-journals.org

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that strictly adheres to the detailed outline provided. The specific mechanistic data required for each section and subsection for this particular compound are not present in the public domain research.

Extrapolating data from related but distinct molecules would violate the core requirement of focusing strictly on "this compound" and would not be scientifically accurate. Therefore, the requested article cannot be produced at this time due to the absence of specific research findings for the target compound.

Mechanistic Investigations into Molecular Interactions and Biological Activities of 7 Methyl 1 Phenyl 1h Indole in Vitro/in Silico Focus

Interaction with Nucleic Acids (DNA/RNA) and Proteins (Non-Enzymatic)

Intercalation, Groove Binding, and Molecular Recognition Mechanisms

Currently, there is a lack of specific studies in the scientific literature detailing the intercalation, groove binding, or other direct molecular recognition mechanisms of 7-Methyl-1-phenyl-1H-indole with nucleic acids or other specific macromolecular targets. While the planar aromatic nature of the indole (B1671886) ring system could theoretically allow for interactions with DNA, such as intercalation between base pairs or binding within the major or minor grooves, experimental evidence for this compound is not available. Molecular modeling and biophysical studies would be required to ascertain its potential for such interactions.

Cellular Uptake and Subcellular Localization Mechanisms (Mechanistic studies, not efficacy/safety)

The mechanisms governing the cellular uptake and subcellular localization of this compound have not been explicitly investigated. However, based on its physicochemical properties as a relatively small, lipophilic molecule, it is plausible that it traverses cellular membranes via passive diffusion. This process is driven by the concentration gradient and does not require cellular energy. The presence of the phenyl and methyl groups would contribute to its lipophilicity, potentially facilitating its passage through the lipid bilayer of cell membranes.

The subcellular localization of this compound would be dependent on its specific intracellular targets. Without confirmed binding partners, its distribution within the cell remains speculative. It could potentially accumulate in lipid-rich environments such as the endoplasmic reticulum or mitochondrial membranes, or it may interact with specific proteins in the cytoplasm or nucleus. Further research, including fluorescence microscopy with a labeled version of the compound, would be necessary to determine its precise subcellular fate.

Structure-Activity Relationship (SAR) Studies for Target Engagement (Focus on structural features and molecular mechanisms)

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented, general principles from broader studies on substituted indoles can provide insights into the potential roles of the 7-methyl and 1-phenyl groups in target engagement.

The N-1 position of the indole ring is a common site for substitution to modulate biological activity. The introduction of a bulky aromatic group, such as the phenyl ring in this compound, has been shown in other indole derivatives to be favorable for certain biological activities, including antitubercular properties. This suggests that the 1-phenyl group may play a crucial role in orienting the molecule within a binding pocket or providing additional hydrophobic interactions with the target protein.

The C-7 position of the indole ring is another key position for modification. Studies on other indole-containing molecules have demonstrated that substitution at this position can significantly influence selectivity and potency for various targets. For instance, in the context of kinase inhibitors, modifications at or near the 7-position can impact interactions with the solvent-exposed region of the ATP-binding site. A related compound, GSK2606414, which contains a 7-methyl-indoline (a reduced indole) core and a substituted phenylacetyl group at the N-1 position, has been identified as a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). mdpi.combldpharm.com This indicates that the 7-methyl and 1-phenyl-containing scaffold can be accommodated within the active site of kinases.

The combination of the 7-methyl and 1-phenyl substituents likely confers a unique three-dimensional shape and electronic distribution to the indole core, which would dictate its specificity for particular biological targets. The methyl group can provide a hydrophobic contact point and influence the orientation of the larger phenyl group at the N-1 position.

Table 1: Inferred Structure-Activity Relationships of Substituted Indoles

| Position of Substitution | Substituent Type | General Impact on Activity | Potential Role of Substituent in this compound |

| N-1 | Bulky Aromatic (e.g., Phenyl) | Can enhance potency and provide key hydrophobic interactions. | The 1-phenyl group may be critical for binding affinity and proper orientation within a target's active site. |

| C-7 | Small Alkyl (e.g., Methyl) | Can influence selectivity and provide hydrophobic contacts. | The 7-methyl group may contribute to target specificity and hydrophobic interactions. |

Modulation of Specific Biochemical Pathways (Mechanistic details at the molecular level)

There is currently no direct evidence from published research to indicate which specific biochemical pathways are modulated by this compound at a molecular level. Broader research on indole derivatives has shown their capacity to influence a wide array of signaling pathways. For example, some indole compounds are known to modulate pathways involved in inflammation, cell proliferation, and microbial virulence. However, without specific studies on this compound, any discussion of its effects on biochemical pathways would be speculative. To understand its molecular-level mechanisms, future research would need to employ techniques such as transcriptomics, proteomics, and targeted enzymatic assays to identify its cellular targets and the downstream signaling cascades it affects.

Derivatization Strategies and Analogue Synthesis for Modulating Specific Interactions of 7 Methyl 1 Phenyl 1h Indole

Design Principles for Structural Analogues Based on Computational Predictions

Computational methods are integral to the rational design of novel 7-Methyl-1-phenyl-1H-indole analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking provide valuable insights into the structural requirements for desired biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For indole (B1671886) derivatives, 2D-QSAR and 3D-QSAR models help in predicting the activity of newly designed analogues. nih.govnih.gov These models consider various physicochemical descriptors like electronic, steric, and hydrophobic properties to guide the modification of the lead compound. For instance, a QSAR model might indicate that increasing the steric bulk at a specific position of the phenyl ring could enhance binding affinity.

Pharmacophore Modeling: A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific target receptor. nih.gov For N-phenylindole derivatives, a pharmacophore model can be generated from a set of known active compounds. nih.gov This model then serves as a 3D query to screen virtual libraries for new molecules with a similar arrangement of features, or to guide the modification of the this compound scaffold to better fit the pharmacophore. dovepress.com

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jocpr.com Docking studies of this compound analogues into the active site of a target protein can elucidate key binding interactions. nih.govbiointerfaceresearch.com This information is crucial for designing modifications that can strengthen these interactions, for example, by introducing a substituent that can form an additional hydrogen bond with a specific amino acid residue in the binding pocket.

The iterative use of these computational approaches allows for the prioritization of synthetic targets, thereby saving time and resources in the drug discovery process.

Regioselective Functionalization of the Indole Ring System

The indole nucleus offers several positions for chemical modification. Regioselective functionalization, or the ability to introduce substituents at specific positions of the indole ring, is critical for systematically exploring the structure-activity relationships.

Common regioselective reactions on the indole core include:

Electrophilic Substitution: The indole ring is electron-rich and readily undergoes electrophilic substitution, predominantly at the C3 position. However, substitution at other positions like C2, C4, C5, and C6 can also be achieved under specific conditions or with the use of directing groups.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are powerful tools for introducing aryl, vinyl, or alkynyl groups at various positions of the indole ring. These reactions typically require a pre-functionalized indole, for example, a halo-indole.

C-H Functionalization: More recently, direct C-H functionalization has emerged as an efficient and atom-economical method for modifying the indole scaffold without the need for pre-functionalization. This approach allows for the introduction of a wide range of functional groups at specific C-H bonds of the indole ring.

The 7-methyl group on the this compound scaffold can influence the regioselectivity of these reactions due to its electronic and steric effects.

Modifications at the Phenyl Substituent

Table 1: Examples of Modifications at the Phenyl Substituent and Their Potential Effects

| Position of Substitution on Phenyl Ring | Type of Substituent | Potential Effects on Molecular Properties |

| ortho | Electron-withdrawing group (e.g., -NO2, -CF3) | Can alter the torsional angle between the phenyl and indole rings, influencing the overall 3D shape of the molecule. May impact electronic properties and metabolic stability. |

| meta | Electron-donating group (e.g., -OCH3, -CH3) | Can increase electron density in the phenyl ring, potentially affecting cation-π interactions with the target. May alter solubility and lipophilicity. |

| para | Halogen (e.g., -F, -Cl, -Br) | Can introduce a potential halogen bonding interaction with the target protein. Modifies lipophilicity and can influence metabolic pathways. |

| para | Hydrogen bond donor/acceptor (e.g., -OH, -NH2) | Can introduce new hydrogen bonding interactions with the receptor, potentially increasing binding affinity and specificity. |

The synthesis of these modified analogues is typically achieved by starting with a substituted aniline (B41778) in the indole synthesis (e.g., Fischer, Bischler, or Larock indole synthesis) or through cross-coupling reactions on a pre-formed N-(halophenyl)indole core.

Synthesis of Conformationally Restricted Analogues

To better understand the bioactive conformation of this compound and to improve its selectivity, conformationally restricted analogues are often synthesized. By locking the molecule into a more rigid structure, the entropic penalty upon binding to a receptor can be reduced, potentially leading to higher affinity.

Strategies to create conformationally restricted analogues include:

Bridging: Introducing an aliphatic or ethereal bridge between the indole ring and the N-phenyl group. For example, creating a cyclic ether linkage between the C7-methyl group and the ortho position of the phenyl ring.

Introduction of Bulky Groups: Placing a bulky substituent at the ortho position of the N-phenyl ring can restrict its rotation relative to the indole plane.

Incorporation into Fused Ring Systems: Fusing the indole or the phenyl ring with another ring system to create a more rigid polycyclic structure.

These rigid analogues provide valuable information about the spatial requirements of the receptor's binding pocket.

Incorporation into Macrocycles or Peptide Scaffolds

Incorporating the this compound moiety into larger molecular frameworks like macrocycles or peptides is a strategy employed to enhance target specificity and modulate pharmacokinetic properties.

Macrocyclization: This involves linking two positions of the this compound derivative to form a large ring. Macrocyclization can pre-organize the molecule into a bioactive conformation and improve its metabolic stability and cell permeability.

Peptide Scaffolds: The this compound core can be attached to or incorporated within a peptide sequence. This can be done to mimic a natural peptide ligand or to use the peptide as a carrier to deliver the indole moiety to a specific biological target. The indole unit can serve as a non-natural amino acid side chain or as a core structure to which peptide fragments are attached.

These approaches can lead to compounds with novel biological activities and improved drug-like properties.

Development of Prodrug Strategies (from a chemical modification perspective)

A prodrug is an inactive or less active compound that is converted into the active drug within the body. Prodrug strategies for this compound would involve chemical modifications to improve properties such as solubility, permeability, or to achieve targeted drug delivery.

Potential prodrug modifications could include:

Ester or Carbonate Prodrugs: If the molecule is modified to contain a hydroxyl group (e.g., on the phenyl ring), this can be converted into an ester or carbonate. These groups are often cleaved by esterases in the body to release the active hydroxyl-containing drug.

Phosphate (B84403) Prodrugs: A phosphate group can be added to a hydroxyl-functionalized analogue to significantly increase aqueous solubility. The phosphate group is then removed by alkaline phosphatases in vivo.

N-Acyloxymethyl or N-Phosphoryloxymethyl Prodrugs: If the indole nitrogen is a key site for biological activity, a prodrug approach might involve attaching a cleavable group to a different part of the molecule that, upon cleavage, unmasks the active N-phenylindole structure.

The design of a successful prodrug requires a careful balance between stability in the gut and during circulation, and efficient conversion to the active drug at the target site.

Advanced Analytical Methodologies for Detection and Quantification of 7 Methyl 1 Phenyl 1h Indole in Research Systems

Hyphenated Chromatographic Techniques for Purity Assessment and Metabolite Profiling (e.g., LC-MS/MS, GC-MS)

Hyphenated chromatography, which couples the separation power of chromatography with the detection capabilities of mass spectrometry, is the cornerstone for the analysis of 7-Methyl-1-phenyl-1H-indole. These techniques are indispensable for assessing the purity of the synthesized compound and for metabolite profiling in various biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for quantifying low-concentration analytes in complex mixtures. The liquid chromatography component separates this compound and its potential metabolites from the biological matrix. Reversed-phase chromatography is commonly employed for indole (B1671886) derivatives. The separated compounds are then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and analyzed by a tandem mass spectrometer. For indole, which is a non-polar small molecule, APCI can offer a strong signal where ESI may not. nih.gov The mass spectrometer operates in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. This specificity allows for accurate quantification even in the presence of co-eluting matrix components. Derivatization strategies can also be employed to improve the chemical stability and analytical performance for indole compounds. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Phenyl-Indole Analogs

| Parameter | Typical Conditions |

|---|---|

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 2.6 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI) or APCI, Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ for this compound |

| Product Ion (Q3) | Characteristic fragment ions |

| Collision Energy | Optimized for specific transitions |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another robust technique for purity assessment and metabolite analysis, particularly for volatile and thermally stable compounds. For non-volatile indole derivatives or to improve chromatographic behavior, a derivatization step, such as silylation, is often necessary to increase volatility and thermal stability. nih.gov In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated compounds are then ionized, commonly by electron impact (EI), which generates reproducible fragmentation patterns that serve as a chemical fingerprint for identification. These fragmentation patterns can be compared against spectral libraries for confirmation. For quantitative analysis, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity. GC-MS methods have been successfully established for the qualitative and quantitative analysis of various indole derivatives in complex matrices. nih.govconsensus.appnih.gov

Table 2: Representative GC-MS Parameters for Analysis of Indole Derivatives

| Parameter | Typical Conditions |

|---|---|

| GC Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped oven temperature (e.g., 50°C to 300°C) |

| Ionization Source | Electron Impact (EI), 70 eV |

| Scan Type | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) |

| Mass Range | m/z 40-550 |

| Derivatization | Silylation (e.g., with MSTFA or BSTFA) may be required |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is essential for the definitive identification of novel metabolites and the structural confirmation of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, provide highly accurate mass measurements (typically with an error of <5 ppm). This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is a critical step in identifying unknown metabolites.

The fragmentation pathways of indole derivatives can be complex, involving rearrangements in addition to simple bond cleavages. nih.gov By analyzing the MS/MS fragmentation patterns obtained through HRMS, researchers can deduce the locations of metabolic modifications (e.g., hydroxylation, demethylation) on the this compound scaffold. The combination of accurate mass data from a ToF system with multi-stage fragmentation (MSn) data from an ion trap can be a powerful strategy for the rapid identification of monoterpenoid indole alkaloids and similar compounds. nih.gov This approach is crucial for building a comprehensive picture of the compound's metabolic fate.

Spectrophotometric and Fluorometric Methods for In Vitro Assay Development and Reaction Monitoring

Spectrophotometric and fluorometric methods provide rapid and convenient tools for in vitro assay development and for monitoring chemical reactions involving this compound.

UV-Vis Spectrophotometry:

Indole and its derivatives possess a chromophore that absorbs ultraviolet (UV) light. The absorption spectrum is characterized by two main electronic transitions, ¹Lₐ and ¹Lₑ. nih.gov The position of the maximum absorption wavelength (λmax) is sensitive to the substitution pattern on the indole ring and the polarity of the solvent. core.ac.uknih.gov For instance, the λmax for indole is around 270 nm, while for some BN isosteres of indole, it can shift to 282 nm or 292 nm. nih.govacs.org This property can be used to monitor the progress of a synthesis reaction or to quantify the compound in solution using a standard curve, provided there are no interfering substances that absorb at the same wavelength. Colorimetric assays based on reagents like p-dimethylaminobenzaldehyde (Ehrlich's reagent) or p-dimethylaminocinnamaldehyde, which react with the indole nucleus to form a highly colored product, can also be employed for quantification. nih.govconsensus.appabcam.com These assays produce a colored complex that can be measured in the visible range, for example at 565 nm. abcam.com

Fluorometric Methods:

Many indole derivatives are naturally fluorescent, which allows for highly sensitive detection. nih.gov The fluorescence properties, including the excitation and emission maxima and quantum yield, are also influenced by the molecular structure and the solvent environment. nih.govcore.ac.uknih.gov The neutral, non-ionized forms of indoles are typically the most fluorescent species, with emission maxima around 350 nm. nih.gov The large Stokes shift observed for indoles in polar solvents is a result of solvent relaxation around the excited state. nih.gov The extensive vibrational activity in the fluorescence excitation spectrum of compounds like 2-phenylindole suggests a significant change in geometry upon light absorption. researchgate.net This intrinsic fluorescence can be exploited to develop sensitive in vitro assays, such as enzyme inhibition or receptor binding assays, where a change in the fluorescence signal indicates an interaction.

Capillary Electrophoresis for Interaction Studies

Capillary electrophoresis (CE) is a high-resolution separation technique that can be adapted to study the interactions between this compound and biological targets such as proteins or receptors. CE separates molecules based on their electrophoretic mobility in an electric field, which is influenced by their charge, size, and shape. mdpi.com

In techniques like Affinity Capillary Electrophoresis (ACE), a potential binding partner (e.g., a receptor) is included in the running buffer. If this compound binds to this partner, its electrophoretic mobility will change. By measuring the change in migration time as a function of the binding partner's concentration, one can determine the binding affinity (dissociation constant). While methods like micellar electrokinetic chromatography (MEKC) may be unsuccessful for resolving structurally similar zwitterionic indole alkaloids, capillary zone electrophoresis (CZE) at different pH values can be effective. nih.govku.dk CE offers advantages such as very small sample volume requirements and the ability to analyze anions, cations, and neutral species in a single run. analyticaltoxicology.com

Potential Applications of 7 Methyl 1 Phenyl 1h Indole in Chemical Biology, Materials Science, and Other Research Fields Non Therapeutic

Use as a Chemical Probe for Biological Pathway Elucidation

Currently, there is no specific information documented in the available scientific literature regarding the use of 7-Methyl-1-phenyl-1H-indole as a chemical probe for the elucidation of biological pathways.

Application as a Scaffold for Rational Drug Design (Pre-clinical, conceptual)

The this compound structure represents a potentially valuable scaffold in the field of medicinal chemistry and rational drug design. The indole (B1671886) core is a well-established pharmacophore present in numerous pharmaceuticals. The addition of a phenyl group at the N1 position and a methyl group at the C7 position can modulate the molecule's steric and electronic properties, which may influence its binding affinity and selectivity for various biological targets.

N-aryl indoles, such as this compound, are recognized as important structures in the development of biologically active agents. mit.edu The synthesis of such compounds is often pursued to explore their potential in drug discovery programs. Although preclinical studies specifically involving this compound are not detailed in the available research, its core structure is analogous to other substituted indoles that have been investigated for various pharmacological activities. The development of versatile synthetic methods, such as copper-catalyzed C-N couplings, facilitates the creation of libraries of such indole derivatives for screening and optimization in preclinical research. mit.edu

Role as a Ligand in Coordination Chemistry

There are no specific research findings available that describe the application or study of this compound as a ligand in coordination chemistry.

Incorporation into Functional Materials (e.g., Organic Semiconductors, Optoelectronic Devices, Dyes)

While direct studies on the incorporation of this compound into functional materials have not been identified, its name and CAS number appear in the product listing of a chemical supplier as a related compound to a complex host material used in Organic Light Emitting Diodes (OLEDs). bldpharm.com This suggests a potential, though unconfirmed, relevance of this compound as a precursor, intermediate, or building block in the synthesis of larger, more complex molecules for materials science applications.

Catalytic Applications and Reaction Promoters

This compound has been synthesized as a product in the development of novel catalytic reactions. Specifically, its formation was used to demonstrate the efficacy of a photoinduced, copper-catalyzed Ullmann C-N coupling reaction. mit.edu This method allows for the versatile coupling of N-heterocycles with aryl halides at room temperature, which is a significant advancement over traditional, high-temperature Ullmann conditions.

The synthesis of this compound was achieved by reacting 7-methylindole (B51510) with iodobenzene. This reaction highlights the compound's role as a successful substrate in demonstrating the scope and utility of a new catalytic process, rather than acting as a catalyst or reaction promoter itself.

Table 1: Synthesis of this compound via Copper-Catalyzed C-N Coupling mit.edu

| Reactant 1 | Reactant 2 | Catalyst | Base | Yield |

| 7-Methylindole | Iodobenzene | Copper(I) Iodide (CuI) | Lithium tert-butoxide (LiOt-Bu) | Not specified |

Development of Fluorescent Tags or Biosensors

No information is available in the reviewed literature concerning the development or application of this compound as a fluorescent tag or biosensor.

Future Research Directions and Unanswered Questions for 7 Methyl 1 Phenyl 1h Indole

Exploration of Novel Reaction Pathways and Synthetic Innovations

Future research could focus on developing more efficient and sustainable synthetic routes to 7-Methyl-1-phenyl-1H-indole and its derivatives. Current synthetic strategies for substituted indoles often involve multi-step processes. The development of novel reaction pathways is a dynamic area of research for the broader class of N-arylindoles and C7-functionalized indoles researchgate.netnih.govrsc.orgnih.gov. Innovation in this area could involve one-pot synthesis protocols, the use of greener solvents, and the exploration of novel catalytic systems to improve yield and reduce waste nih.govnih.govnih.gov. A key unanswered question is whether methodologies like transition-metal-catalyzed C-H functionalization, which has been successful for other indoles, can be effectively applied to introduce further complexity to the this compound scaffold rsc.org.

Advanced Computational Modeling for Predictive Understanding and Design

Computational chemistry offers powerful tools for predicting the physicochemical properties and biological activities of molecules, yet specific advanced computational models for this compound are not currently available. Future work could employ Density Functional Theory (DFT) and other quantum chemical methods to predict its electronic structure, reactivity, and spectroscopic properties rsc.orgescholarship.orgmdpi.com. Such in silico studies are crucial for designing derivatives with tailored characteristics. Molecular dynamics simulations could provide insights into how this compound might interact with biological macromolecules, guiding the design of targeted modulators nih.govscienceopen.com. A significant unanswered question is how the combination of the 7-methyl and 1-phenyl groups influences the molecule's conformational flexibility and interaction landscape compared to other substituted indoles.

Identification of Novel Molecular Targets and Binding Mechanisms

The biological activities of many indole (B1671886) derivatives stem from their ability to interact with specific molecular targets nih.gov. For this compound, however, specific biological targets have not been identified. A crucial area for future research is the systematic screening of this compound against various biological targets, such as enzymes and receptors, to uncover potential therapeutic applications nih.govnih.govmdpi.com. Unanswered questions include determining the specific binding modes and the structure-activity relationships (SAR) that govern these interactions. Understanding how the compound's unique substitution pattern affects its binding affinity and selectivity for any identified targets will be paramount.

Development of Structure-Based Design Principles for Targeted Modulators

Once a molecular target is identified, structure-based design principles can be applied to develop more potent and selective modulators. This approach has been successfully used for other classes of inhibitors, including those derived from phenyl-imidazole and indole scaffolds nih.govnih.gov. For this compound, this research avenue is entirely unexplored. Future work would involve obtaining the crystal structure of the compound in complex with its target, which would allow for the rational design of new analogues with improved pharmacological profiles. A key challenge will be to elucidate the specific structural features of the this compound core that can be modified to enhance target engagement and biological effect researchgate.net.

Interdisciplinary Approaches to Applications in Advanced Materials

Indole derivatives are recognized for their potential applications in advanced materials, including organic electronics and functional polymers nih.govresearchgate.net. The specific properties of this compound in this context are unknown. Future interdisciplinary research, combining organic synthesis, materials science, and engineering, could explore its potential as a building block for novel materials. Investigations could focus on its photophysical properties, thermal stability, and self-assembly characteristics. An unanswered question is whether the N-phenyl and C7-methyl substitutions could lead to unique solid-state packing or electronic properties suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Methodological Advancements for Comprehensive Characterization and Interaction Studies

Comprehensive characterization is fundamental to understanding any new compound. While standard analytical techniques are available, future research could benefit from advanced methodologies to study the specific properties and interactions of this compound. Techniques such as advanced NMR spectroscopy and single-crystal X-ray diffraction would provide detailed structural information researchgate.netmdpi.com. Furthermore, advanced biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be necessary to quantitatively study its interactions with any identified biological targets. A primary unanswered question is the detailed three-dimensional structure of the molecule and how this structure dictates its interactions with other molecules and materials.

Q & A

Q. What are the recommended synthetic methodologies for 7-Methyl-1-phenyl-1H-indole?

The synthesis of this compound can be achieved via transition-metal-mediated strategies, such as palladium- or rhodium-catalyzed reactions. For example, Pd-mediated cross-coupling or electrophilic substitution on indole precursors is a common approach. A general procedure involves:

Precursor preparation : Start with a substituted indole scaffold (e.g., 1H-indole derivatives).

Functionalization : Introduce methyl and phenyl groups via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

Purification : Use column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the product .

Key challenges include regioselectivity control and avoiding over-substitution. NMR and mass spectrometry are critical for verifying structural integrity .

Q. Which crystallographic tools are essential for determining the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key software includes:

Q. How can researchers safely handle this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation exposure.

- Waste disposal : Segregate hazardous waste and consult institutional guidelines for chemical disposal .

Note: Acute toxicity data for this compound is limited; assume precautionary measures based on structural analogs .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). To address this:

Cross-validation : Compare NMR (solution) and SC-XRD (solid-state) data. For example, if NMR suggests multiple conformers, SC-XRD can identify the dominant solid-state structure.

Computational modeling : Use DFT calculations (e.g., Gaussian, ORCA) to simulate NMR chemical shifts and compare with experimental data .

Temperature-dependent studies : Perform variable-temperature NMR to detect conformational changes .

Q. What strategies optimize the synthetic yield of this compound derivatives?

- Catalyst screening : Test Pd(PPh₃)₄, RhCl(PPh₃)₃, or Ni catalysts for coupling efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) often enhance reactivity in electrophilic substitutions.

- Additives : Use silver salts (Ag₂O) to stabilize reactive intermediates in cross-coupling reactions .

A case study reported a 64% yield improvement using AlCl₃ as a Lewis acid in indole functionalization .

Q. How to design structure-activity relationship (SAR) studies for indole derivatives?

Core modifications : Systematically vary substituents (e.g., methyl, fluoro, phenyl) at positions 1, 2, and 2.

Biological assays : Test derivatives against target receptors (e.g., serotonin receptors) using radioligand binding assays.

Data analysis : Correlate electronic (Hammett σ constants) and steric (Taft parameters) properties with activity.

A recent SAR study on 2-aryl-1H-indoles identified enhanced binding affinity with electron-withdrawing groups at position 7 .

Q. What computational methods predict the physicochemical properties of this compound?

Data Contradiction and Analysis

Q. How to interpret conflicting reactivity data in indole functionalization?

Conflicts may arise from competing reaction pathways (e.g., electrophilic vs. nucleophilic attack). Mitigation steps:

Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates.

Isolation of byproducts : Characterize side products (e.g., di-substituted indoles) to infer mechanistic pathways.

Theoretical modeling : Use DFT to calculate activation energies for competing routes .

Methodological Best Practices

Q. What protocols ensure reproducibility in crystallographic studies?

Q. How to document SAR findings for publication?

Follow ICMJE guidelines:

- Data tables : Include IC50 values, substituent effects, and statistical significance.

- Figures : Use PyMOL or Chimera for 3D receptor-ligand interaction diagrams.

- Supplementary materials : Provide raw NMR, XRD, and assay data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.